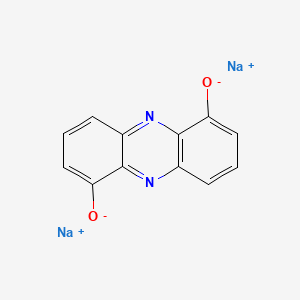
Sodium phenazine-1,6-bis(olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium phenazine-1,6-bis(olate) is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including sodium phenazine-1,6-bis(olate), typically involves the condensation of 1,2-diaminobenzenes with appropriate reagents. One common method is the oxidative cyclization of 1,2-diaminobenzene . The reaction conditions often include the use of oxidizing agents such as sodium hypochlorite or potassium permanganate.
Industrial Production Methods: Industrial production of phenazine derivatives can involve microbial fermentation processes. For instance, Pseudomonas aeruginosa is known to produce phenazine compounds during its growth . The extraction and purification of these compounds from microbial cultures can be achieved through techniques like thin-layer chromatography and column chromatography .
Chemical Reactions Analysis
Types of Reactions: Sodium phenazine-1,6-bis(olate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine-1,6-dicarboxylic acid.
Reduction: Reduction reactions can yield different phenazine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the phenazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, and water are commonly used solvents in these reactions.
Major Products: The major products formed from these reactions include phenazine-1,6-dicarboxylic acid and other substituted phenazine derivatives .
Scientific Research Applications
Sodium phenazine-1,6-bis(olate) has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active compound in various chemical reactions and as a catalyst in organic synthesis.
Biology: It exhibits antimicrobial properties and is used in studies related to bacterial infections.
Medicine: Its antitumor properties make it a candidate for cancer research.
Industry: It is used in the development of dyes and pigments due to its stable redox properties.
Mechanism of Action
The mechanism of action of sodium phenazine-1,6-bis(olate) involves its redox activity. It can generate reactive oxygen species (ROS) that interfere with cellular respiration chains, leading to cell death in microbial organisms . In cancer cells, it can induce apoptosis by inhibiting DNA synthesis and causing cell cycle arrest .
Comparison with Similar Compounds
- Phenazine-1-carboxylic acid
- Phenazine-1,6-dicarboxylic acid
- Pyocyanin
Uniqueness: Sodium phenazine-1,6-bis(olate) is unique due to its dual redox-active sites, which enhance its ability to participate in redox reactions. This makes it more effective in generating ROS compared to other phenazine derivatives .
Properties
Molecular Formula |
C12H6N2Na2O2 |
|---|---|
Molecular Weight |
256.17 g/mol |
IUPAC Name |
disodium;phenazine-1,6-diolate |
InChI |
InChI=1S/C12H8N2O2.2Na/c15-9-5-1-3-7-11(9)14-8-4-2-6-10(16)12(8)13-7;;/h1-6,15-16H;;/q;2*+1/p-2 |
InChI Key |
KJORTKGSMZXZJV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)[O-])N=C3C=CC=C(C3=N2)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















